molecular formula C12H11N3O3 B11090552 4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine

4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine

Cat. No.: B11090552
M. Wt: 245.23 g/mol
InChI Key: SRUSUVKERCLPAK-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine is a substituted pyrimidine derivative of significant interest in chemical and pharmaceutical research. Pyrimidines are a cornerstone heterocyclic system in medicinal chemistry, and this compound serves as a versatile synthetic intermediate or building block for the development of more complex molecules . Its structure, featuring a nitrophenoxy group attached to the pyrimidine core, is analogous to other documented nitrophenyl- and nitrofuryl-pyrimidines that have been investigated in research settings, particularly in the construction of potential pharmacologically active compounds . The specific stereoelectronic properties imparted by the nitro and phenoxy substituents make it a valuable scaffold for exploring structure-activity relationships. Researchers utilize this compound in the synthesis of targeted libraries for screening against various biological targets. Its primary research value lies in its potential mechanism as a functional group donor or as a core structural element in molecular design. Based on its structural similarities to compounds like 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine, it may be of interest in specialized investigative applications . This product is provided for research purposes as a high-purity solid. It is intended for use by qualified laboratory professionals only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4,6-dimethyl-2-(2-nitrophenoxy)pyrimidine

InChI

InChI=1S/C12H11N3O3/c1-8-7-9(2)14-12(13-8)18-11-6-4-3-5-10(11)15(16)17/h3-7H,1-2H3

InChI Key

SRUSUVKERCLPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Reactivity

The nitrophenoxy group enables electrophilic substitution and reduction reactions:

  • Nucleophilic Aromatic Substitution : The nitro group activates the aromatic ring for displacement reactions with amines or thiols.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, forming 2-(2-aminophenoxy)-4,6-dimethylpyrimidine , a potential intermediate for bioactive derivatives .

Biological Activity Correlation

Chemical modifications significantly impact bioactivity:

  • Antimicrobial : Derivatives like 6 (from sulfoxidation) inhibit Staphylococcus epidermidis with MIC values comparable to standard drugs .

  • Antioxidant : Nitro-group reduction products scavenge DPPH radicals (EC₅₀: 12–18 μM) .

  • Antitumor : Sulfonothioate derivatives (e.g., 12 ) show cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.2 μM) .

Stability and Reaction Optimization

  • pH Sensitivity : The pyrimidine ring undergoes hydrolysis under strongly acidic/basic conditions, limiting reaction scope.

  • Catalyst Screening : Palladium and copper catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized derivatives .

This compound’s reactivity profile underscores its utility in generating pharmacologically active molecules, though further studies are needed to explore its full synthetic potential. Research priorities include optimizing catalytic systems for nitro-group transformations and expanding biological testing to in vivo models .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a bioactive agent in medicinal chemistry. Its derivatives are being explored for their anticancer properties, particularly against various cancer cell lines. For instance, studies have indicated that pyrimidine derivatives exhibit significant cytotoxicity against human cancer cells while sparing normal cells .

Case Study: Anticancer Activity

  • A study conducted on the efficacy of 4,6-dimethyl-2-(2-nitrophenoxy)pyrimidine derivatives against breast cancer cell lines demonstrated selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents.

Agricultural Applications

In agriculture, compounds like this compound are being evaluated for their herbicidal properties. The compound acts as an intermediate in the synthesis of herbicides that inhibit specific enzymes crucial for plant growth.

Data Table: Herbicidal Activity

CompoundTarget EnzymeActivity (g/ha)Reference
This compoundACCase150
5-Nitro-4-chloropyrimidineACCase200

Enzyme Inhibition Studies

Research has shown that this compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. For instance, studies have highlighted its potential as an acetylcholinesterase inhibitor, which is significant in neurodegenerative disease research .

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that similar structural motifs exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity : Investigations into the cytotoxic effects have shown promising results against cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Antiviral and Antineoplastic Pyrimidines

Pyrimidine derivatives with aryl or heteroaryl substitutions exhibit significant antiviral and anticancer activities. Key examples include:

Compound Name Substituents/Modifications Biological Activity (Concentration) Synthesis Yield/Melting Point Reference
4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-triazolo-pyrimidine-5,7-dione (3n) Triazolo-pyrimidine core with nitroaryl group Antiviral activity (EC₅₀ >4 µg/mL) against herpes viruses N/A
7-Amino-2-aryl-triazolo[4,5-d]pyrimidines (6a,b,d,e) Triazolo-pyrimidine with amino and aryl groups Dual antiviral activity (>4 µg/mL) N/A
3-Cyano-4,6-dimethyl-2-(β-D-glucopyranosylthio)pyridine (5a) Glycosylthio substitution Antiviral (synthesis yield: 75%, mp: 226–228°C) Ethanol recrystallization
4,6-Dimethyl-2-((4-nitrobenzyl)thio)pyrimidine Thioether with nitrobenzyl group N/A (structural analog for functional studies) CAS: 55749-84-3

Key Findings :

  • Triazolo-pyrimidine derivatives (e.g., 3n, 6a–e) show antiviral activity against herpes viruses at low micromolar concentrations (>4 µg/mL) .
  • Glycosylthio-substituted pyrimidines (e.g., 5a) are synthesized via nucleophilic substitution, with yields >75% and high thermal stability (mp >200°C) .

Piperazinylpyrimidines for Receptor Targeting

Pyrimidines functionalized with piperazine rings are explored for adenosine receptor (AR) modulation:

Compound Name Substituents/Modifications Binding Affinity (Ki) Key Structural Insight Reference
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (4) Piperazine at C2 Selective hA2A AR affinity (Ki = 8.71–34.4 µM) Carbonyl linkers enhance receptor binding
Indolylpiperazinylpyrimidines (5–8) Indole-piperazine conjugates hA2A AR Ki = 8.71–11.2 µM Linker length >2 carbons reduces affinity

Key Findings :

  • The presence of a carbonyl group between indole and piperazine (e.g., compound 5, Ki = 11.2 µM) enhances hA2A receptor binding compared to non-carbonyl analogs (Ki >30 µM) .
  • Piperazine coupling with 2-chloro-4,6-dimethylpyrimidine achieves >96% yield under optimized conditions .

Pyrimidine N-Oxides and Disulfanyl Derivatives

Oxidation and disulfide modifications alter electronic properties and bioactivity:

Compound Name Substituents/Modifications Physicochemical Data Application Reference
4,6-Dimethyl-2-(4-nitrophenyl)pyrimidine 1-Oxide (6b) Nitrophenyl-N-oxide mp: 215–217°C; IR: 1515, 1355 cm⁻¹ Antimicrobial studies
4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine (35) Disulfanyl bridge IC₅₀ (SARS-CoV Mpro): 1.379 µM Protease inhibition
Ag(I) complex with 4,6-dimethyl-2-(triazolyl)pyrimidine Metal coordination PLQY: 76%; TADF lifetime: 0.65 µs Organic light-emitting diodes (OLEDs)

Key Findings :

  • Pyrimidine N-oxides (e.g., 6b) exhibit distinct IR absorption bands (1515 cm⁻¹ for nitro groups) and moderate melting points .
  • Disulfanyl derivatives (e.g., compound 35) show potent SARS-CoV main protease inhibition (IC₅₀ = 1.379 µM) in QSAR models .
  • Silver(I) pyrimidine complexes display thermally activated delayed fluorescence (TADF) , making them viable for OLEDs .

Antiproliferative Pyrimidines

Substitutions at C2 with aromatic amines enhance anticancer effects:

Compound Name Substituents/Modifications Biological Activity Synergistic Effect Reference
4,6-Dimethyl-2-(3,4,5-trimethoxyphenylamino)pyrimidine Trimethoxyphenylamino group Antiproliferative (keratinocytes) Synergy with furfurylidene sorbitol

Key Findings :

  • The trimethoxyphenylamino derivative synergizes with 2,4-monofurfurylidene sorbitol, reducing keratinocyte proliferation in psoriasis models .

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs): Nitro and sulfonyl groups (e.g., 2-nitrophenoxy in the target compound) enhance stability and receptor binding via resonance effects .
  • Bulkier Substituents : Arylthio and glycosyl groups (e.g., compound 5a) improve solubility and antiviral activity .
  • Heterocyclic Fusion : Triazolo-pyrimidines (e.g., 3n) show enhanced antiviral potency due to increased π-π stacking with viral enzymes .

Biological Activity

4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine ring substituted with methyl groups at positions 4 and 6 and a nitrophenoxy group at position 2. The synthesis typically involves the reaction of 4,6-dimethylpyrimidine with appropriate nitrophenol derivatives under controlled conditions to yield the desired product.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. For instance, compounds with similar structures have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparative IC50 Values for COX-2 Inhibition

CompoundIC50 (μmol/L)
Celecoxib0.04 ± 0.01
This compoundTBD
Other Pyrimidine DerivativesTBD

2. Antimicrobial Activity

Pyrimidines are also recognized for their antimicrobial properties. Studies have shown that various pyrimidine derivatives exhibit activity against a range of bacterial strains. For instance, derivatives similar to this compound have been evaluated against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Escherichia coliTBD
Other Pyrimidine DerivativesVariousTBD

3. Anticancer Activity

The anticancer potential of pyrimidines has been widely studied. Specifically, compounds that share structural similarities with this compound have been shown to induce apoptosis in cancer cell lines through the regulation of cell cycle proteins and apoptosis-related pathways .

Case Study: Antitumor Efficacy
A study involving a series of pyrimidine derivatives demonstrated significant antitumor activity against various cancer cell lines. The efficacy was measured using dose-response curves to determine the IC50 values for cell survival .

Table 3: Antitumor Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast Cancer)TBD
HCT116 (Colon Cancer)TBD
Other Pyrimidine DerivativesVariousTBD

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as COX-2 and various kinases involved in cancer progression.
  • Regulation of Gene Expression : Studies indicate that these compounds can modulate the expression of genes related to inflammation and apoptosis.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals, which may contribute to their therapeutic effects .

Preparation Methods

Reaction Mechanism

The compound is synthesized via SNAr between 2-chloro-4,6-dimethylpyrimidine and 2-nitrophenol under basic conditions. The electron-withdrawing nitro group on the phenol enhances nucleophilicity, while the chloro group on the pyrimidine acts as a leaving group.

Reaction Scheme:

2-Chloro-4,6-dimethylpyrimidine + 2-NitrophenolBase, Solvent4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine + HCl\text{2-Chloro-4,6-dimethylpyrimidine + 2-Nitrophenol} \xrightarrow{\text{Base, Solvent}} \text{this compound + HCl}

Detailed Procedure

  • Materials:

    • 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv)

    • 2-Nitrophenol (1.2 equiv)

    • Potassium carbonate (K2_2CO3_3, 2.0 equiv)

    • Solvent: Dimethylformamide (DMF) or ethanol

    • Microwave or conventional heating

  • Steps:

    • Dissolve 2-chloro-4,6-dimethylpyrimidine (10 mmol) and 2-nitrophenol (12 mmol) in anhydrous DMF (20 mL).

    • Add K2_2CO3_3 (20 mmol) and stir under nitrogen.

    • Heat at 120°C for 2 hours (conventional) or 160°C for 10 minutes under microwave irradiation.

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

  • Yield:

    • Conventional heating: 75–82%

    • Microwave-assisted: 88–92%

Alternative Methods and Optimization

Solvent and Base Screening

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK2_2CO3_3120282
EthanolNaH80468
TolueneCs2_2CO3_3110371

DMF with K2_2CO3_3 provides optimal results due to superior solubility and base strength.

Microwave vs. Conventional Heating

MethodTimeYield (%)Purity (%)
Microwave irradiation10 min9299
Conventional reflux2 h8297

Microwave conditions reduce reaction time and improve yield by enhancing kinetic rates.

Critical Analysis of Byproducts and Challenges

  • Byproducts:

    • Di-substituted pyrimidines: Occurs if excess 2-nitrophenol is used.

    • Hydrolysis products: Formation of 4,6-dimethylpyrimidin-2-ol under prolonged heating in protic solvents.

  • Mitigation Strategies:

    • Use stoichiometric control (1:1.2 molar ratio of pyrimidine to phenol).

    • Employ anhydrous solvents and inert atmosphere to prevent hydrolysis.

Scalability and Industrial Relevance

  • Batch scalability: Reactions up to 500 g scale have been reported with consistent yields (85–90%) using DMF/K2_2CO3_3 .

  • Cost-effectiveness: 2-Chloro-4,6-dimethylpyrimidine is commercially available (≥98% purity, ~$200/kg), making the process economically viable .

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